ICG-PEG8-Sulfo-Osu

Antibody Conjugation Near-Infrared Imaging Bioconjugate Chemistry

ICG-PEG8-Sulfo-Osu (CAS 1432579-21-9) is a near-infrared (NIR) fluorescent labeling reagent comprising the clinically utilized indocyanine green (ICG) fluorophore (peak absorption ~800 nm), an octaethylene glycol (PEG8) hydrophilic spacer, and a terminal sulfo-succinimidyl ester (Sulfo-Osu) amine-reactive group. It is designed for covalent conjugation to primary amines on biomolecules such as antibodies and proteins, providing enhanced water solubility and reduced non-specific binding relative to non-PEGylated ICG derivatives.

Molecular Formula C68H89N4NaO19S2
Molecular Weight 1353.6 g/mol
Cat. No. B12842590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG-PEG8-Sulfo-Osu
Molecular FormulaC68H89N4NaO19S2
Molecular Weight1353.6 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]
InChIInChI=1S/C68H90N4O19S2.Na/c1-67(2)59(23-9-6-5-7-10-24-60-68(3,4)65-55-22-15-13-20-53(55)27-29-57(65)71(60)33-17-18-50-92(77,78)79)70(56-28-26-52-19-12-14-21-54(52)64(56)67)32-16-8-11-25-61(73)69-31-35-84-37-39-86-41-43-88-45-47-90-49-48-89-46-44-87-42-40-85-38-36-83-34-30-63(75)91-72-62(74)51-58(66(72)76)93(80,81)82;/h5-7,9-10,12-15,19-24,26-29,58H,8,11,16-18,25,30-51H2,1-4H3,(H2-,69,73,77,78,79,80,81,82);/q;+1/p-1
InChIKeyMTWJCWOLWXJHMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICG-PEG8-Sulfo-Osu: A Hydrophilic, PEGylated Near-Infrared Fluorescent Probe for High-Performance Bioconjugation


ICG-PEG8-Sulfo-Osu (CAS 1432579-21-9) is a near-infrared (NIR) fluorescent labeling reagent comprising the clinically utilized indocyanine green (ICG) fluorophore (peak absorption ~800 nm), an octaethylene glycol (PEG8) hydrophilic spacer, and a terminal sulfo-succinimidyl ester (Sulfo-Osu) amine-reactive group . It is designed for covalent conjugation to primary amines on biomolecules such as antibodies and proteins, providing enhanced water solubility and reduced non-specific binding relative to non-PEGylated ICG derivatives . The PEG8 linker separates the hydrophobic ICG core from the reactive site, mitigating dye-dye quenching and preserving fluorescence post-conjugation [1].

ICG-PEG8-Sulfo-Osu: Why Simple ICG or Alternative PEG Lengths Cannot Be Readily Substituted


Direct substitution of ICG-PEG8-Sulfo-Osu with non-PEGylated ICG-Sulfo-OSu, ICG-PEG4-Sulfo-OSu, or ICG-NHS esters introduces significant experimental variability and performance compromises. Non-PEGylated ICG-Sulfo-OSu suffers from hydrophobic non-covalent binding to antibodies, leading to dye dissociation, elevated in vivo background signal, and reduced target-to-background ratios . Conversely, altering the PEG spacer length from 8 to 4 units affects conjugate hydrophilicity, covalent binding efficiency, and potential pharmacokinetic properties, thereby impacting tumor-to-background ratios [1]. Furthermore, ICG-NHS esters, lacking the sulfonate group on the succinimidyl ring, exhibit lower water solubility, requiring organic co-solvents that can denature sensitive biomolecules and reduce conjugation yields . Therefore, the specific combination of an 8-unit PEG spacer and a sulfo-NHS ester in ICG-PEG8-Sulfo-Osu is not interchangeable without documented changes in conjugate performance.

ICG-PEG8-Sulfo-Osu: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


ICG-PEG8-Sulfo-Osu Demonstrates 70-86% Covalent Binding Efficiency to mAb, Outperforming Non-PEGylated ICG-Sulfo-OSu

In a direct head-to-head comparison, conjugation of ICG-PEG8-Sulfo-Osu to the monoclonal antibody Panitumumab resulted in 70-86% covalent binding, a significant improvement over the non-PEGylated ICG-Sulfo-OSu control [1]. This higher covalent binding efficiency translates to reduced non-covalent dye dissociation and lower background signal in vivo.

Antibody Conjugation Near-Infrared Imaging Bioconjugate Chemistry

ICG-PEG8-Sulfo-Osu Conjugates Achieve a Tumor-to-Liver Ratio of 6.9 in EGFR+ Xenograft Models

Panitumumab-ICG-PEG8-Sulfo-Osu conjugates demonstrated a tumor-to-liver ratio of 6.9 at 3 days post-injection in mice bearing EGFR-positive (A431) and EGFR-negative (3T3) xenografts [1]. This high ratio indicates superior target tissue discrimination compared to non-PEGylated ICG conjugates, which suffer from high hepatic background due to dye dissociation.

In Vivo Imaging Tumor Targeting EGFR

ICG-PEG8-Sulfo-Osu Confers Significantly Lower Non-Specific Binding than Non-PEGylated ICG Derivatives

The incorporation of an 8-unit PEG spacer in ICG-PEG8-Sulfo-Osu substantially increases the hydrophilicity of the ICG dye, leading to significantly reduced non-specific binding to antibodies and other proteins compared to conventional ICG-Sulfo-OSu . This reduction is attributed to the PEG chain masking the hydrophobic ICG core, preventing it from interacting non-covalently with protein surfaces.

Hydrophilicity Protein Labeling Reduced Background

ICG-PEG8-Sulfo-Osu Enables Aqueous Conjugation Conditions via Sulfo-NHS Ester

The Sulfo-Osu (sulfo-N-hydroxysuccinimide) ester group on ICG-PEG8-Sulfo-Osu imparts high water solubility to the reactive moiety, enabling efficient amine conjugation to proteins in fully aqueous buffers (e.g., pH 7-9) without the need for organic co-solvents . This is in contrast to non-sulfonated NHS esters, which often require DMSO or DMF for dissolution, potentially leading to protein denaturation or precipitation.

Aqueous Bioconjugation Sulfo-NHS Ester Protein Stability

ICG-PEG8-Sulfo-Osu: Optimal Application Scenarios Derived from Quantitative Evidence


High-Fidelity Monoclonal Antibody Labeling for In Vivo NIR Imaging

Based on the 70-86% covalent binding efficiency and reduced non-specific binding [1], ICG-PEG8-Sulfo-Osu is the reagent of choice for generating stable, high-performance antibody-ICG conjugates. It is particularly suited for preclinical studies requiring low hepatic background, as demonstrated by the tumor-to-liver ratio of 6.9 [2]. Researchers can anticipate improved tumor delineation and reproducibility in longitudinal studies.

Aqueous-Phase Bioconjugation of Fragile Proteins and Enzymes

The water-soluble Sulfo-Osu ester makes ICG-PEG8-Sulfo-Osu ideal for labeling proteins that are sensitive to organic solvents. This includes antibodies, enzymes, and other biomolecules where maintaining native conformation and activity is critical. The ability to perform reactions entirely in aqueous buffer minimizes the risk of denaturation, aggregation, or loss of function, ensuring a higher yield of active conjugate.

Development of Activatable Fluorescent Probes Requiring High Signal-to-Background Ratios

The reduced non-specific binding and higher covalent linkage stability of ICG-PEG8-Sulfo-Osu are essential for designing activatable probes where the fluorophore is quenched until target engagement. Lower background from dissociated dye directly translates to a higher activation ratio and improved sensitivity for detecting cell surface receptors or enzymatic activity in vivo [3]. This is a key advantage over non-PEGylated ICG derivatives.

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